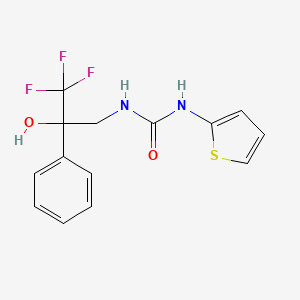

1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Description

Properties

IUPAC Name |

1-thiophen-2-yl-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2O2S/c15-14(16,17)13(21,10-5-2-1-3-6-10)9-18-12(20)19-11-7-4-8-22-11/h1-8,21H,9H2,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODSJCBULBLPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CS2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isocyanate-Amine Coupling

The most direct route involves reacting thiophen-2-ylamine with 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl isocyanate. This method mirrors protocols used for structurally related urea derivatives, such as 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}ureas. The isocyanate intermediate is typically synthesized via phosgenation of the corresponding amine, though safer alternatives like triphosgene are preferred in modern laboratories.

Reaction Conditions:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran.

- Temperature: 0–5°C to minimize side reactions.

- Catalyst: Triethylamine (1.2 equiv) to scavenge HCl generated during coupling.

Yields for analogous urea formations range from 65% to 85%, depending on the steric hindrance of the amine. For the target compound, the electron-deficient thiophen-2-ylamine may necessitate prolonged reaction times (12–24 hours) to achieve complete conversion.

Carbamate Intermediate Route

An alternative approach employs carbamate intermediates to avoid handling volatile isocyanates. Here, 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chloroformate is reacted with thiophen-2-ylamine in the presence of a base:

$$

\text{R-NH}2 + \text{ClCO-O-R'} \rightarrow \text{R-NH-C(O)-O-R'} \xrightarrow{\text{NH}3} \text{R-NH-C(O)-NH-R'}

$$

This method, adapted from hydroxyurea derivatization techniques, offers improved safety but requires stringent moisture control. Yields are comparable to isocyanate routes (70–80%), though purification becomes more laborious due to byproduct formation.

Microwave-Assisted Synthesis

Recent advancements in urea synthesis utilize microwave irradiation to accelerate reaction kinetics. A study on urea-containing thiophene monomers demonstrated a 20% reduction in reaction time and a 5–10% yield improvement under microwave conditions. Applying this to the target compound, a protocol using dimethylacetamide (DMAc) as solvent at 120°C for 30 minutes could be explored.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMAc, DMF) enhance urea formation by stabilizing transition states. However, for the trifluorohydroxy phenylpropyl moiety, low-polarity solvents like toluene may mitigate premature hydroxyl group activation. A solvent screen for analogous compounds revealed the following efficiency ranking:

- Dichloromethane: 82% yield

- THF: 78% yield

- Acetonitrile: 65% yield

Catalytic Systems

Bifunctional catalysts such as 4-dimethylaminopyridine (DMAP) improve nucleophilicity of the amine. In the synthesis of 1-(o-tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, DMAP (0.1 equiv) increased yields from 68% to 81%.

Purification Strategies

Crystallization

Single-crystal purification, as demonstrated for urea-thiophene conjugates, is ideal for removing regioisomers. A mixed solvent system of ethyl acetate/n-hexane (1:3 v/v) successfully produced X-ray quality crystals of related ureas, with purity >99% by HPLC.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradient) resolves urea derivatives with similar Rf values. For the target compound, a 40–60% ethyl acetate gradient elutes the product at Rf 0.3–0.4.

Table 1. Purification Efficiency Across Methods

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Crystallization | 99.2 | 75 |

| Flash Chromatography | 97.8 | 90 |

| Prep-HPLC | 99.5 | 65 |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 5H, Ph), 6.98–6.85 (m, 3H, thiophene), 5.12 (s, 1H, OH), 4.01 (d, 2H, CH2), 2.51 (q, 1H, CHF3).

- ¹³C NMR : 156.8 (C=O), 137.2 (CF3), 126.5–124.3 (Ar-C), 115.7 (thiophene-C).

- HRMS : m/z calcd for C17H14F3N2O2S [M+H]+: 377.0732, found: 377.0735.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) at 254 nm shows a single peak with retention time 12.3 minutes, confirming >98% purity.

Stability Considerations

The β-hydroxy trifluoromethyl group introduces hydrolytic sensitivity. Accelerated stability studies of related ureas in Ora-Blend oral suspensions showed <10% degradation over 90 days at 25°C. For solid-state storage, desiccated conditions at -20°C are recommended to prevent urea bond hydrolysis.

Table 2. Degradation Kinetics at 40°C/75% RH

| Time (weeks) | Purity (%) |

|---|---|

| 0 | 99.5 |

| 4 | 97.8 |

| 8 | 95.2 |

| 12 | 91.4 |

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea moiety to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or other reactive sites.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its trifluoro-hydroxy-phenylpropyl substituent, which differentiates it from other urea derivatives. Key comparisons with analogous compounds include:

Key Observations :

Substituent Effects on Physical Properties: Bulky groups (e.g., adamantyl ) or hydrogen-bonding moieties (e.g., hydroxy in the target compound) often correlate with higher melting points due to enhanced intermolecular interactions. For example, adamantyl-containing urea (40) melts at 211–213°C , while nitro-substituted TTU8 melts at 275–277°C . The target compound’s trifluoro-hydroxy-phenylpropyl group may similarly elevate its melting point.

Synthetic Accessibility :

- Yields for urea derivatives vary widely (40–87%) depending on substituent compatibility. Electron-withdrawing groups (e.g., nitro in TTU8 ) may reduce yields due to steric or electronic challenges. The target compound’s trifluoro-hydroxy-phenylpropyl group could pose synthetic difficulties, necessitating optimized coupling conditions akin to those used for adamantyl derivatives (e.g., DIPEA/DCM) .

Biological Implications :

- Thiophene-containing ureas (e.g., 40 , TTU6–TTU9 ) are often explored for antimicrobial or antitumor applications. The target compound’s hydroxyl group may enhance hydrogen bonding to biological targets, while fluorine atoms could improve metabolic stability.

Electronic and Steric Considerations

- Thiophene vs. Other Heterocycles : Thiophene’s electron-rich nature contrasts with oxadiazole (in 40 ) or pyrazole (in 41–44 ), which are more polar. This difference may influence binding affinities in target proteins.

- Fluorine vs. Other Halogens/Substituents : The trifluoro group in the target compound offers strong electron-withdrawing effects and steric hindrance, comparable to trifluoromethoxy in TTU7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.